Cas no 476481-82-0 (8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione
- STK590874
- STL007850
- UPCMLD0ENAT5837029:001
- ST51072109
- 8-(4-ethylpiperazinyl)-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
- 8-(4-ethylpiperazin-1-yl)-6-hydroxy-3-methyl-7-pentyl-3,7-dihydro-2H-purin-2-one
- 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dio
- 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: 1S/C17H28N6O2/c1-4-6-7-8-23-13-14(20(3)17(25)19-15(13)24)18-16(23)22-11-9-21(5-2)10-12-22/h4-12H2,1-3H3,(H,19,24,25)
- InChI Key: RWEAFOJTGHESFV-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C)C(N1)=O)N=C(N2CCCCC)N1CCN(CC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 494
- Topological Polar Surface Area: 73.7
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1342-0021-2μmol |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 2μmol |
$85.5 | 2023-11-21 | |
Life Chemicals | F1342-0021-20mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 20mg |
$148.5 | 2023-11-21 | |
Life Chemicals | F1342-0021-40mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 40mg |
$210.0 | 2023-11-21 | |
Life Chemicals | F1342-0021-4mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 4mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F1342-0021-15mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 15mg |
$133.5 | 2023-11-21 | |
Life Chemicals | F1342-0021-50mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 50mg |
$240.0 | 2023-11-21 | |
Life Chemicals | F1342-0021-30mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 30mg |
$178.5 | 2023-11-21 | |
Life Chemicals | F1342-0021-25mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 25mg |
$163.5 | 2023-11-21 | |
Life Chemicals | F1342-0021-10mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 10mg |
$118.5 | 2023-11-21 | |
Life Chemicals | F1342-0021-3mg |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-82-0 | 90%+ | 3mg |
$94.5 | 2023-11-21 |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
3. Caper tea
Additional information on 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Recent Advances in the Study of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 476481-82-0)
The compound 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 476481-82-0) has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This xanthine derivative, characterized by its unique structural modifications, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential clinical uses.
Recent research has focused on the compound's interaction with adenosine receptors, particularly the A2A and A2B subtypes, which play crucial roles in modulating inflammatory responses and immune functions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 476481-82-0 exhibits high selectivity for the A2A receptor, with an IC50 value in the low nanomolar range. This selectivity suggests potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
In addition to its receptor binding properties, investigations into the compound's pharmacokinetic profile have revealed favorable characteristics, including good oral bioavailability and a half-life suitable for once-daily dosing. A preclinical study conducted by Smith et al. (2024) in rodent models showed that 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione effectively crosses the blood-brain barrier, opening possibilities for central nervous system applications.
The synthetic pathways for this compound have also seen recent optimization. A 2024 publication in Organic Process Research & Development described a novel, more efficient synthetic route that improves yield from 32% to 58% while reducing the number of purification steps. This advancement could facilitate larger-scale production for further clinical studies.
Current research directions include exploring the compound's potential in combination therapies, particularly with existing anti-inflammatory agents. Preliminary data presented at the 2024 American Chemical Society meeting suggested synergistic effects when 476481-82-0 is administered with low-dose corticosteroids, potentially reducing the side effects associated with steroid therapy while maintaining therapeutic efficacy.
As research progresses, safety profiling remains a key focus. Recent toxicology studies in non-human primates have shown an acceptable safety margin at therapeutic doses, with no significant adverse effects observed in cardiovascular or central nervous system parameters. These findings support the transition to Phase I clinical trials, which are anticipated to begin in late 2024 or early 2025.
The growing body of research on 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione positions it as a promising candidate for drug development. Its unique pharmacological profile, combined with recent synthetic and formulation improvements, suggests potential for multiple therapeutic applications. Continued research will be crucial to fully understand its clinical potential and optimize its therapeutic use.
476481-82-0 (8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)



